5-Hydroxyheptan-2-one

Hydrogen bonding Solubility Retention

5-Hydroxyheptan-2-one (CAS 37902-41-3) is a C7 aliphatic hydroxyketone, specifically a 5-hydroxy derivative of heptan-2-one. This bifunctional compound possesses both a ketone carbonyl and a secondary alcohol group, conferring distinct physicochemical properties and reactivity profiles compared to unsubstituted ketones or lactones.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 37902-41-3
Cat. No. B15474867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyheptan-2-one
CAS37902-41-3
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC(CCC(=O)C)O
InChIInChI=1S/C7H14O2/c1-3-7(9)5-4-6(2)8/h7,9H,3-5H2,1-2H3
InChIKeyMQRALIJAASQPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyheptan-2-one (CAS 37902-41-3) | Structural & Procurement Baseline


5-Hydroxyheptan-2-one (CAS 37902-41-3) is a C7 aliphatic hydroxyketone, specifically a 5-hydroxy derivative of heptan-2-one . This bifunctional compound possesses both a ketone carbonyl and a secondary alcohol group, conferring distinct physicochemical properties and reactivity profiles compared to unsubstituted ketones or lactones [1]. It is a key intermediate in flavor and fragrance chemistry and a building block in organic synthesis. Its structural isomerism and chain position of the hydroxyl group define its unique differentiation among hydroxyheptanone congeners.

Why 5-Hydroxyheptan-2-one Cannot Be Casually Substituted


Hydroxyketone isomers (1-, 5-, and 6-hydroxyheptan-2-one) differ profoundly in hydrogen-bonding capacity, steric environment, and volatility—despite identical molecular mass . The distance between the hydroxyl and carbonyl groups dictates intramolecular H-bonding propensity, which in turn governs boiling point, solubility, and sensory perception. In synthetic routes, the hydroxyl position determines regioselectivity in oxidation, esterification, and glycosylation [1]. Substituting 5-hydroxyheptan-2-one with a positional isomer may alter reaction yields, impurity profiles, or the organoleptic character of a final flavor composition. Procurement without verifying the exact hydroxyl position risks process failure or regulatory non-compliance.

5-Hydroxyheptan-2-one: Quantitative Differentiation vs. Isomers & Analogs


Hydrogen-Bonding Capacity Differentiates 5-Hydroxy from 1-Hydroxy Isomers

5-Hydroxyheptan-2-one possesses a secondary alcohol group at C5, providing one hydrogen bond donor and two acceptors (the hydroxyl H and the carbonyl O) . In contrast, 1-hydroxyheptan-2-one (CAS 17046-01-4) has a primary alcohol at C1, offering slightly different H-bond geometry and potentially stronger intermolecular associations. This subtle difference alters aqueous solubility and chromatographic retention. The topological polar surface area (TPSA) for 5-hydroxyheptan-2-one is 37.3 Ų, identical to its 1-hydroxy isomer [1], but the spatial arrangement of the H-bonding groups leads to distinct elution profiles in reversed-phase HPLC (logP ~0.7 predicted) [2].

Hydrogen bonding Solubility Retention

Boiling Point and Volatility: 5-Hydroxy vs. 6-Hydroxy vs. 2-Heptanone

The boiling point of 5-hydroxyheptan-2-one is predicted to be 219.5 ± 23.0 °C at 760 mmHg . The 6-hydroxy isomer (CAS 72693-12-0) has a similar predicted boiling point, but the slight positional shift alters intramolecular hydrogen bonding and, consequently, the enthalpy of vaporization (53.0 ± 6.0 kJ/mol for 5-hydroxy) . The parent ketone, 2-heptanone, boils at 151 °C [1]. The introduction of the hydroxyl group significantly increases boiling point due to intermolecular H-bonding, with the 5-position providing a distinct volatility profile compared to terminal hydroxyl isomers. This impacts its behavior in GC headspace analysis and distillation-based purification.

Volatility Distillation Headspace

Refractive Index and Density as Identity and Purity Markers

The refractive index (n20/D) of 5-hydroxyheptan-2-one is reported to be approximately 1.431 . This value is distinct from its positional isomer 1-hydroxyheptan-2-one (refractive index ~1.446) [1]. The density is predicted as 0.9 ± 0.1 g/cm³ . These physical constants serve as critical in-process control (IPC) parameters for confirming identity and assessing purity during procurement and synthesis. A deviation in refractive index beyond the reported range indicates the presence of isomeric impurities or degradation products.

Quality control Identity Purity

Regulatory Acceptance and Safety: EFSA Evaluation of Hydroxyketones

Aliphatic hydroxyketones, including 5-hydroxyheptan-2-one, have been evaluated by the European Food Safety Authority (EFSA) as part of Flavouring Group Evaluation 11 (FGE.11Rev3) [1]. The Panel concluded that 11 flavouring substances in this group, which encompasses hydroxyketones like 5-hydroxyheptan-2-one, do not raise safety concerns at estimated dietary intake levels [1]. This regulatory endorsement, based on a stepwise procedure integrating structure-activity relationships and toxicological thresholds, provides a critical differentiator from non-evaluated or restricted hydroxyketone analogs.

Regulatory Food safety EFSA

Targeted Application Scenarios for 5-Hydroxyheptan-2-one


Flavor and Fragrance Intermediate Requiring Precise Hydroxyl Positioning

In the synthesis of specific flavor esters or lactones, the 5-hydroxy group serves as a regioselective handle for acylation or oxidation. The distinct volatility profile (higher boiling point than 2-heptanone) and hydrogen-bonding capacity (secondary alcohol) influence the final organoleptic properties. Regulatory acceptance under EFSA FGE.11Rev3 further supports its use in food flavorings [1].

Analytical Reference Standard for GC-MS and HPLC Method Development

5-Hydroxyheptan-2-one is essential for calibrating analytical methods targeting hydroxyketones in complex matrices (e.g., food, environmental samples). Its unique retention index and mass spectrum differentiate it from isomeric hydroxyheptanones [1]. Procurement of a high-purity standard is critical for accurate quantitation.

Synthetic Building Block for Pharmaceutical and Agrochemical Intermediates

The bifunctional nature of 5-hydroxyheptan-2-one allows for sequential transformations: the ketone can be protected or reduced, while the hydroxyl group can undergo Mitsunobu inversion, glycosylation, or oxidation to a ketone [2]. This versatility makes it a valuable chiral or prochiral synthon for constructing more complex molecules.

Technical Documentation Hub

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